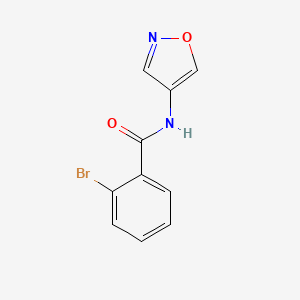

2-bromo-N-(isoxazol-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-(isoxazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound features a bromine atom at the 2-position of the benzamide ring and an isoxazole ring attached to the nitrogen atom. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in medicinal chemistry and drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(isoxazol-4-yl)benzamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.

Amide Formation: The final step involves the formation of the amide bond between the isoxazole ring and the benzamide ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-(isoxazol-4-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions with various dipolarophiles.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), light or heat as a catalyst.

Amide Formation: EDCI, HOBt, and a base such as triethylamine.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

Substitution Products: Depending on the nucleophile used, products can include 2-amino-N-(isoxazol-4-yl)benzamide or 2-thio-N-(isoxazol-4-yl)benzamide.

Oxidation Products: Oxidized derivatives of the isoxazole ring.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the potential of isoxazole derivatives, including 2-bromo-N-(isoxazol-4-yl)benzamide, as effective antibacterial agents. Isoxazole compounds have been reported to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Isoxazole Derivatives as Antibacterial Agents

A study synthesized various isoxazole derivatives and evaluated their antibacterial activity. The results indicated that compounds with specific substitutions on the isoxazole ring showed enhanced activity against multiple bacterial strains, suggesting that structural modifications can optimize efficacy .

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| This compound | Moderate | High |

| Isoxazole derivative A | High | Moderate |

| Isoxazole derivative B | Low | High |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Isoxazole-containing compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanisms

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cells by inducing apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 15 | Cell cycle arrest |

Epigenetic Modulation

Another promising application of this compound lies in its role as an epigenetic modifier. Compounds with isoxazole moieties have been identified as inhibitors of histone deacetylases (HDACs), which are crucial for regulating gene expression.

Case Study: Epigenetic Effects

Research has shown that this compound significantly inhibits HDAC activity, leading to altered expression of genes involved in cell cycle regulation and apoptosis. This property positions it as a potential therapeutic agent for diseases where epigenetic dysregulation plays a key role, such as cancer and neurodegenerative disorders .

| Target Enzyme | Inhibition (%) | Implication |

|---|---|---|

| HDAC1 | 85 | Cancer therapy |

| HDAC2 | 75 | Neuroprotection |

Wirkmechanismus

The mechanism of action of 2-bromo-N-(isoxazol-4-yl)benzamide involves its interaction with specific molecular targets, such as BRD4 bromodomains. BRD4 is a member of the BET family of proteins that recognize acetylated lysine residues on histones, playing a crucial role in regulating gene expression . By inhibiting BRD4, this compound can modulate the expression of genes involved in cancer and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(isoxazol-4-yl)benzamide

- 2-fluoro-N-(isoxazol-4-yl)benzamide

- 2-iodo-N-(isoxazol-4-yl)benzamide

Uniqueness

2-bromo-N-(isoxazol-4-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity compared to its chloro, fluoro, and iodo analogs .

Biologische Aktivität

2-bromo-N-(isoxazol-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through a detailed examination of existing research, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1250034-44-6

The synthesis typically involves the reaction of isoxazole derivatives with benzoyl halides under specific conditions, often utilizing catalysts to enhance yield and purity. The compound's structure allows for various modifications that can influence its biological activity.

Research indicates that compounds similar to this compound may interact with specific biological targets, including:

- Enzymes : The compound may inhibit or modulate enzyme activity, which is crucial in various biochemical pathways.

- Receptors : Interaction with cellular receptors can lead to altered signaling pathways, impacting cell proliferation and survival.

Antibacterial Activity

A study demonstrated that derivatives of isoxazole compounds exhibit antibacterial properties against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for related compounds were reported as low as 0.06 μg/mL, suggesting potent antibacterial effects .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| HSGN-220 | 0.25 | MRSA |

| HSGN-218 | 0.06 | Pseudomonas aeruginosa |

| HSGN-144 | 0.12 | Staphylococcus aureus |

Anticancer Activity

Preliminary findings indicate that isoxazole derivatives can also exhibit anticancer properties by inducing apoptosis in cancer cell lines. Specific studies have shown that modifications at the 5-position of the isoxazole ring can significantly enhance cytotoxicity against various cancer types .

Case Studies

-

Study on SMN Protein Stabilization :

A study explored the effects of isoxazole derivatives on spinal muscular atrophy (SMA), where compounds were found to stabilize the SMN protein independently of transcriptional activity. This highlights a unique mechanism by which such compounds can exert therapeutic effects . -

BACE1 Inhibition :

Another investigation focused on BACE1 inhibitors, where structural modifications were shown to improve potency and reduce metabolic clearance. This suggests that similar strategies could be applied to enhance the efficacy of this compound in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-bromo-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-15-6-7/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYFIZSAJDCXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CON=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.